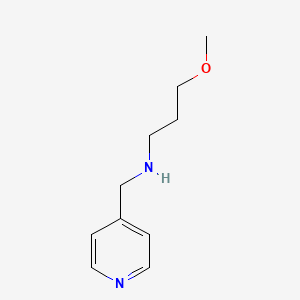

(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

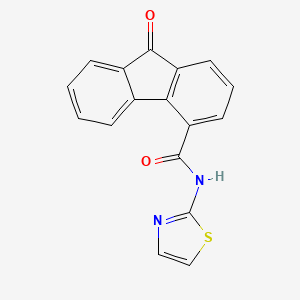

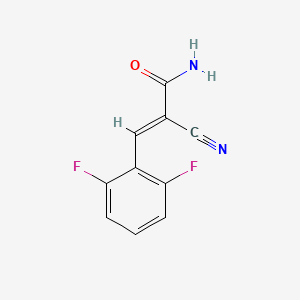

説明

"(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine" is a compound that has been the subject of various scientific studies due to its interesting chemical structure and potential applications in material science, catalysis, and coordination chemistry. This compound exhibits a unique combination of a pyridine ring and a methoxy-propyl side chain, making it a versatile ligand for metal complexes and a substrate for chemical transformations.

Synthesis Analysis

The synthesis of "this compound" and its derivatives often involves multistep synthetic routes. For instance, Wu et al. (2003) reported the synthesis of a related compound, N-(3-methoxypropyl)-N-(pyridin-2-ylmethyl)amine, and its complex [Mn(μ-Cl)2(mppma)]n, demonstrating a method that can potentially be adapted for synthesizing "this compound" (Wu et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been elucidated using techniques such as X-ray crystallography. The study by Wu et al. (2003) on a manganese(II) complex provides insights into how the compound acts as a ligand, showcasing its ability to coordinate with metal ions through nitrogen atoms, forming one-dimensional zigzag chains in a complex (Wu et al., 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of "this compound" can be inferred from related studies. For example, the synthesis and characterization of similar compounds have revealed that such molecules can undergo various chemical reactions, serving as precursors for the synthesis of complex structures or as ligands in coordination chemistry. The reaction conditions, such as the presence of metal ions, play a crucial role in determining the outcome of these transformations.

Physical Properties Analysis

While specific studies on the physical properties of "this compound" were not identified, related compounds have been analyzed for their solubility, melting points, and crystalline structures. These properties are critical for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of "this compound" include its basicity, reactivity towards electrophiles and nucleophiles, and its potential to form complexes with metal ions. Studies like that of Wu et al. (2003) provide valuable insights into these aspects by demonstrating the compound's ability to engage in coordination chemistry, highlighting its versatility and utility in synthetic and applied chemistry (Wu et al., 2003).

科学的研究の応用

Antioxidant and Acetylcholinesterase Inhibitory Properties

(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine derivatives exhibit significant antioxidant activity and moderate acetylcholinesterase inhibitory properties. One specific compound, 4-methoxy-N-(pyridin-4-ylmethyl) aniline, demonstrated high Trolox® Equivalent Antioxidant Capacity values, surpassing those of well-known antioxidants like α-tocopherol. These compounds have potential applications in designing new molecules with dual activity, targeting both antioxidant and acetylcholinesterase inhibitory capacities (Vargas Méndez & Kouznetsov, 2015).

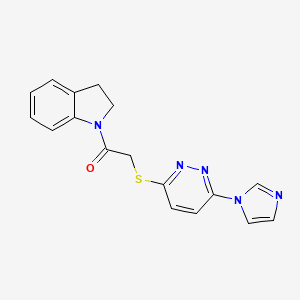

Coordination Chemistry and Complex Formation

These derivatives play a significant role in coordination chemistry. They have been used to synthesize various metal complexes, such as Zn(II) Schiff base complex (Rezaeivala, 2017) and Mn(II) complexes (Wu et al., 2004). These studies showcase the utility of these compounds in creating complex structures with specific properties, such as altered magnetic behavior and coordination environments.

Catalysis

Derivatives of this compound are used in catalysis. For instance, they have been involved in the synthesis of potential hemilabile (imino)pyridine palladium(II) complexes as selective ethylene dimerization catalysts (Nyamato et al., 2015). These catalysts are critical for industrial processes, including polymer production and organic synthesis.

Polymerization and Material Science

In the field of material science, these compounds are used in the synthesis of polymers and coordination polymers. Their application in constructing helical silver(I) coordination polymers (Zhang et al., 2013) and cobalt(II) complexes for methyl methacrylate polymerization (Ahn et al., 2016) highlights their versatility in creating new materials with unique properties.

Biochemical Research

These derivatives have been explored in biochemical contexts, such as in the synthesis and in vitro receptor binding assay of pyrazolo [1,5-α] pyridines, indicating potential applications in the development of pharmaceutical compounds (Guca, 2014).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-methoxy-N-(pyridin-4-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-8-2-5-12-9-10-3-6-11-7-4-10/h3-4,6-7,12H,2,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJLHLSGKCLQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)

![(5-Chloro-2-methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2491394.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)

![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)

![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)